molecular formula C14H16N2 B1302256 1-(Naphthalen-2-yl)piperazine CAS No. 57536-91-1

1-(Naphthalen-2-yl)piperazine

Cat. No. B1302256
CAS RN: 57536-91-1
M. Wt: 212.29 g/mol
InChI Key: LWLBVIFUVSUSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-yl)piperazine, also known as 2-Naphthalen-1-yl-piperazine, is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular weight of 212.29 . The IUPAC name for this compound is 2-(naphthalen-1-yl)piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(Naphthalen-2-yl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Naphthalen-2-yl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The SMILES string representation of the molecule is C1CNC(CN1)c2cccc3ccccc23 .


Physical And Chemical Properties Analysis

1-(Naphthalen-2-yl)piperazine is a solid at room temperature . It has a molecular weight of 212.29 .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Field

Organic Chemistry

Summary

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives has been a topic of interest in recent years .

Method

Several methods have been reported for the synthesis of substituted piperazines. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results

The synthesis of piperazine derivatives has led to a variety of compounds with potential pharmaceutical applications. For example, piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine

Field

Pharmaceutical Chemistry

Summary

The synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine provides a convergent approach to overcome many scale-up challenges present in the literature methods for the preparation of similar compounds .

Method

The key step includes aza-Michael addition between protected 1,2-diamines and the in situ generated sulfonium salt .

Results

This method provides a practical alternative for the synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine .

Use in Material Science

Field

Material Science

Summary

1-(Naphthalen-2-yl)piperazine and its derivatives can be used in the field of material science . They can be used in the synthesis of various materials due to their unique chemical properties .

Method

The specific method of application in material science can vary greatly depending on the specific material being synthesized . It often involves complex chemical reactions under controlled conditions .

Results

The results can also vary greatly depending on the specific application. However, the use of 1-(Naphthalen-2-yl)piperazine and its derivatives can often lead to materials with unique properties .

Use in Chromatography

Field

Chromatography

Summary

1-(Naphthalen-2-yl)piperazine and its derivatives can be used in chromatography, a laboratory technique for the separation of a mixture .

Method

In chromatography, the mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase . The various components of the mixture travel at different speeds, causing them to separate .

Results

The use of 1-(Naphthalen-2-yl)piperazine and its derivatives in chromatography can enhance the separation of the components of a mixture .

Safety And Hazards

The safety data sheet for 2-Naphthalen-1-yl-piperazine suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions for the research and development of 1-(Naphthalen-2-yl)piperazine could involve its potential use in the development of new and effective anti-TB drugs .

properties

IUPAC Name

1-naphthalen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLBVIFUVSUSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-2-yl)piperazine

CAS RN

57536-91-1
Record name 57536-91-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalen-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Naphthalen-2-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(Naphthalen-2-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(Naphthalen-2-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(Naphthalen-2-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(Naphthalen-2-yl)piperazine

Citations

For This Compound
7
Citations
BM Mistry, RV Patel, YS Keum… - Anti-Cancer Agents in …, 2016 - ingentaconnect.com
A new series of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines has been efficiently formulated via coupling 1,5-dibromopentane with berberrubine which was obtained …
B Ghosh, T Antonio, J Zhen, P Kharkar… - Journal of medicinal …, 2010 - ACS Publications
Here we report structure−activity relationship study of a novel hybrid series of compounds where structural alteration of aromatic hydrophobic moieties connected to the piperazine ring …
Number of citations: 82 0-pubs-acs-org.brum.beds.ac.uk
X Guo, H Sun, L Du, L Huang, J Xu, Y Zhu… - Medicinal …, 2014 - ingentaconnect.com
Combined blockade of IKr and IKs potassium channels is considered to be a promising therapeutic strategy for arrhythmia. In this study, we designed and synthesized 15 derivatives …
M de la Fuente Revenga, UH Shah… - ACS chemical …, 2021 - ACS Publications
Known classic psychedelic serotonin 2A receptor (5-HT 2A R) agonists retain a tryptamine or phenethylamine at their structural core. However, activation of the 5-HT 2A R can be …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
G Spadoni, A Bedini, S Bartolucci, D Pala, M Mor… - European Journal of …, 2014 - Elsevier
Many known 5-HT 7 ligands contain either a serotonin-like or an arylpiperazine structure that, in published SAR studies, are generally supposed to bind the same receptor pocket. …
B Ghosh - 2009 - search.proquest.com
Parkinson’s disease is a chronic progressive neurodegenerative disorder that results from degeneration of dopaminergic neurons that project from substantia nigra to the striatum. …
LR Mills - 2020 - search.proquest.com
This thesis describes new methods for C–O and C–C functionalization in the contexts of cyclopropanol and homoenolate chemistry, transnitrilation, and Ni catalysis. These strategies …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.